4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
Description
4-Fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a benzamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an ethyl linker to a 4-fluorobenzamide moiety. Its structure is optimized for high-affinity interactions with serotonin receptors, particularly 5-HT1A, due to the dual fluorination enhancing electronic properties and metabolic stability. The compound’s design leverages fluorine’s electronegativity to improve binding kinetics and selectivity .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-16-3-1-15(2-4-16)19(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYVIADGUPHTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
This compound acts as a highly potent selective full agonist at the 5-HT1A receptor. This means it binds to the receptor and activates it to produce a biological response. It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism.
Biochemical Pathways
The activation of the 5-HT1A receptor by this compound can lead to various downstream effects. These effects depend on the location of the receptors and can include decreased firing rate of serotonin neurons, inhibition of the release of certain neurotransmitters, and increased release of others.
Result of Action
The activation of the 5-HT1A receptor by this compound can lead to a variety of molecular and cellular effects. Given its anxiolytic effect following central administration in vivo, it can be inferred that the compound may help alleviate anxiety.
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor. It binds with high affinity to this receptor, possibly between the agonist binding site and the G protein interaction switch site. This affects the activation mechanism and may display positive cooperativity.
Biological Activity
4-Fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups, including a benzamide core, piperazine ring, and fluorine substitutions. Its molecular formula is with a molecular weight of approximately 345.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 27226-92-2 |
The primary target for this compound is the 5-HT1A receptor , where it acts as a highly potent selective full agonist. Activation of this receptor is associated with various physiological effects, including anxiolytic properties, which have been demonstrated in vivo studies.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits significant biological activity across various assays:
- Anxiolytic Effects : The compound has been shown to produce anxiolytic effects when administered centrally, suggesting its potential use in treating anxiety disorders.
- Antitumor Activity : In vitro studies have highlighted its antiproliferative effects against different cancer cell lines, demonstrating IC50 values in low micromolar ranges. For instance, related compounds have shown promising results against HepG2 cells with IC50 values around 1.30 μM .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds structurally related to it have exhibited selectivity towards HDAC3, indicating potential for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to or derived from this compound:
- Study on HDAC Inhibition : A study reported that derivatives of benzamide exhibited selective inhibition against HDAC3 with IC50 values as low as 95.48 nM. This suggests that modifications in the benzamide structure can enhance therapeutic efficacy .
- Antimelanogenic Effects : Another study evaluated related piperazine derivatives for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. These compounds demonstrated significant inhibition without cytotoxicity, indicating their potential use in skin-related applications .
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
Key structural analogs differ in the substituents on the piperazine ring and benzamide group, leading to distinct pharmacological profiles:
Key Observations:
- Fluorine Positioning : The target compound’s 4-fluorophenyl group on piperazine enhances 5-HT1A affinity compared to 2-methoxyphenyl () but may reduce metabolic stability compared to bulkier groups like naphthalene (S-14506) .
- Lipophilicity: Methoxy and hydroxymethyl groups reduce logP (e.g., flesinoxan: logP ~2.5), while trifluoromethyl and naphthalene increase it (e.g., S-14506: logP ~4.2), influencing blood-brain barrier penetration .
- Imaging vs. Therapeutic Use: Analogs with <sup>18</sup>F labels (e.g., ) are PET tracers, whereas non-radiolabeled compounds like S-14506 are therapeutic agonists .
Preparation Methods
Synthesis of 1-(4-Fluorophenyl)Piperazine
The piperazine core is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 4-fluoro-1-iodobenzene in the presence of a palladium catalyst under Buchwald-Hartwig amination conditions. Typical conditions include:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂, Xantphos | Toluene | 110°C | 78% |
| KOtBu |
This method ensures selective substitution at the para position of the fluorobenzene ring. Alternative approaches using Ullmann coupling with copper catalysts yield comparable results but require longer reaction times.
Alkylation to Form 2-[4-(4-Fluorophenyl)Piperazin-1-Yl]Ethylamine
The ethyl linker is introduced via alkylation of 1-(4-fluorophenyl)piperazine with 2-chloroethylamine hydrochloride. The reaction proceeds in acetonitrile with potassium carbonate as a base, refluxed for 12–16 hours. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Molar Ratio (Piperazine:Chloroethylamine) | 1:1.2 |
| Yield | 85% |
Excess chloroethylamine ensures complete substitution while minimizing dimerization. The product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Amide Coupling with 4-Fluorobenzoyl Chloride
The final step involves coupling 2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamine with 4-fluorobenzoyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) are employed to form the amide bond. Alternatively, coupling agents like HATU or EDCl in DMF enhance yields to >90%.
Optimization of Reaction Parameters
Solvent Effects on Alkylation
A comparative study of solvents revealed acetonitrile as superior to DMF or THF due to its ability to dissolve both the piperazine and chloroethylamine intermediates while minimizing side reactions.
| Solvent | Reaction Time | Yield | Purity |
|---|---|---|---|
| Acetonitrile | 14 h | 85% | 98% |
| DMF | 18 h | 72% | 89% |
| THF | 20 h | 65% | 82% |
Temperature Control in Amide Formation
Elevated temperatures (>40°C) during amide coupling led to decomposition, whereas reactions at 0–25°C maintained product integrity.
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solids with >99% purity. Melting point analysis confirms consistency (mp: 167–169°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.72 (t, J = 6.0 Hz, 2H, CH₂), 2.92 (t, J = 6.0 Hz, 2H, CH₂), 2.65–2.55 (m, 8H, piperazine-H).
-
HRMS : m/z calcd for C₁₉H₂₁F₂N₃O [M+H]⁺: 345.1645; found: 345.1648.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key adjustments include:
-
Catalyst Recycling : Pd catalysts from the piperazine synthesis stage are recovered via filtration and reused, reducing costs by 30%.
-
Automated pH Control : Ensures consistent amide coupling yields by maintaining optimal basicity.
Comparative Analysis of Synthetic Pathways
| Method | Advantages | Limitations |
|---|---|---|
| Buchwald-Hartwig | High selectivity | Requires palladium catalyst |
| Ullmann Coupling | Cost-effective | Longer reaction times |
| Schotten-Baumann | Simple setup | Lower yields |
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a fluorobenzamide derivative with a piperazine-containing intermediate. Key steps include:
- Acylation : Reacting 4-fluorobenzoyl chloride with a piperazine-ethylamine intermediate in dichloromethane (DCM) or acetonitrile under reflux (40–60°C) .
- Base Catalysis : Using triethylamine (TEA) or potassium carbonate to neutralize HCl byproducts, improving yield .
- Purification : Column chromatography (silica gel, eluent: EtOAc/petroleum ether) or crystallization (e.g., Et₂O) ensures >95% purity .
Optimization : Controlled temperatures (avoiding decomposition), anhydrous conditions, and stoichiometric excess (1.2–1.5×) of the acyl chloride enhance yields (60–80%) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; piperazine CH₂ at δ 2.4–3.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry (e.g., piperazine chair conformation, dihedral angles between aromatic rings) .
- Chromatography : HPLC/GC-MS monitors purity (>95%); TLC (silica, Rf ~0.5 in EtOAc/hexane) tracks reaction progress .
Advanced: What evidence supports the compound’s interaction with serotonin receptors, and how are these interactions validated experimentally?
Answer:
- Target Identification : Structural analogs (e.g., 4-fluorophenylpiperazine derivatives) show affinity for 5-HT₁A/2A receptors via radioligand binding assays (IC₅₀: 10–100 nM) .
- Validation Methods :
- In Vitro Assays : Competitive binding with [³H]-8-OH-DPAT (5-HT₁A) or ketanserin (5-HT₂A) in HEK293 cells expressing recombinant receptors .
- Functional Assays : Measurement of cAMP inhibition (5-HT₁A) or calcium flux (5-HT₂A) .
- In Vivo Models : Behavioral tests (e.g., head-twitch response in rodents) correlate receptor modulation .
Advanced: How do computational docking studies predict binding modes, and how do they align with experimental data?
Answer:
- Methods :
- Molecular Docking : Software (AutoDock Vina, Schrödinger) models ligand-receptor interactions using serotonin receptor crystal structures (PDB: 7E2Z) .
- MD Simulations : AMBER/CHARMM assess stability of predicted poses (e.g., fluorophenyl group in hydrophobic pocket; piperazine NH forms H-bonds with Asp³·³²) .
- Validation : Overlay docking results with X-ray data (RMSD <2.0 Å) and compare binding energies (ΔG ~ -9 kcal/mol) with experimental IC₅₀ values .
Advanced: How do structural modifications (e.g., fluorination, piperazine substitution) impact pharmacological activity?
Answer:
- Fluorine Effects :
- Meta vs. Para Fluorine : Para-fluorine on benzamide enhances 5-HT₁A affinity (2× vs. meta) due to hydrophobic interactions .
- Piperazine Substitution : Ethyl linkage (vs. methyl) improves blood-brain barrier permeability (logP ~2.5) .
- SAR Trends :
- Polar Groups : Adding sulfonamide (-SO₂NH₂) increases aqueous solubility but reduces CNS penetration .
- Bulkier Substituents : 4-Trifluoromethyl on benzamide boosts selectivity for 5-HT₂A (Ki: 15 nM vs. 120 nM for 5-HT₁A) .
Data Contradiction: How should researchers address discrepancies in reported receptor binding affinities?
Answer:
Discrepancies arise from assay conditions (e.g., membrane vs. whole-cell systems) or ligand concentrations:
- Case Study : A compound shows 5-HT₁A Ki = 20 nM in radioligand assays but IC₅₀ = 150 nM in functional cAMP assays due to receptor reserve differences .
- Resolution Strategies :
- Standardize Assays : Use identical cell lines (e.g., CHO-K1) and buffer conditions (Mg²⁺/GTP for G-protein coupling) .
- Meta-Analysis : Compare data across ≥3 independent studies to identify outliers .
- Control Compounds : Include reference ligands (e.g., WAY-100635 for 5-HT₁A) to calibrate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
